molecular formula C16H15NO3 B3055018 4-Nitro-1,3-diphenylbutan-1-one CAS No. 6277-67-4

4-Nitro-1,3-diphenylbutan-1-one

Cat. No. B3055018
Key on ui cas rn: 6277-67-4
M. Wt: 269.29 g/mol
InChI Key: HSDQDDXGMUPFTK-UHFFFAOYSA-N
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Patent
US09317012B2

Procedure details

In a 1 L flask, 94.7 g (0.455 mol) of benzylideneacetophenone were dissolved in 600 g of methanol, admixed with 138.9 g (2.275 mol) of nitromethane and 166.4 g (2.275 mol) of diethylamine and refluxed for 16 h. The solvent was half distilled off in vacuo and the precipitated solid was separated off and dried to constant weight in vacuo to obtain 118 g (438 mmol) of 4-nitro-1,3-diphenylbutan-1-one.
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
138.9 g
Type
reactant
Reaction Step Two
Quantity
166.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:17]([CH3:20])([O-:19])=[O:18].C(NCC)C>CO>[N+:17]([CH2:20][CH:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10])([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
94.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(=O)C1=CC=CC=C1
Name
Quantity
600 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
138.9 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
166.4 g
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 h
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the precipitated solid was separated off
CUSTOM
Type
CUSTOM
Details
dried to constant weight in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC(CC(=O)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 438 mmol
AMOUNT: MASS 118 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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